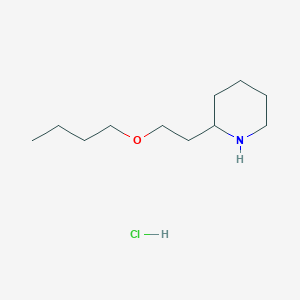

2-(2-Butoxyethyl)piperidine hydrochloride

Descripción general

Descripción

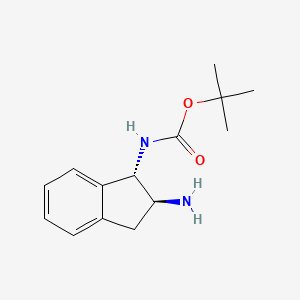

2-(2-Butoxyethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1220030-28-3 and Linear Formula: C11H24ClNO . It has a molecular weight of 221.77 .

Synthesis Analysis

The synthesis of piperidine derivatives, which 2-(2-Butoxyethyl)piperidine hydrochloride is a part of, involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis

The InChI Code for 2-(2-Butoxyethyl)piperidine hydrochloride is 1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H . The InChI key is KLLITAMMFGOFCT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Chemistry and Analytical Methods

2-(2-Butoxyethyl)piperidine hydrochloride, a derivative of piperidine, is part of a group of compounds that have garnered significant interest in the field of chemistry and analytical methods. The chemistry of related compounds like piperonyl butoxide (PBO) involves the synthesis of aromatic-aliphatic polyethers, which have industrial relevance and applications in analytical methods, such as gas-liquid chromatography for assays (Blasi, 1999). Additionally, the reaction of piperidine with nitrobenzene derivatives in benzene is of interest due to its contribution to nucleophilic aromatic substitution reactions, which are fundamental in synthesizing various chemical compounds (Pietra & Vitali, 1972).

Neuropharmacological and Antispasmodic Applications

Piperidine derivatives like tizanidine hydrochloride, an α2-adrenergic receptor agonist, have been extensively studied for their clinical effectiveness in managing spasticity and pain syndromes such as myofascial pain. These compounds are noted for their significant impact on muscle relaxation and pain management (Malanga, Reiter, & Garay, 2008). The pharmacological spectrum of compounds like phencyclidine, which is structurally similar to piperidine derivatives, is also of interest due to its unique pharmacological activities, including effects on the central nervous system (Domino, 1964).

Pharmacological Effects and Drug Metabolism

The broader category of piperidine derivatives, which includes 2-(2-Butoxyethyl)piperidine hydrochloride, is vital in drug design due to their varied pharmacological effects. These derivatives are incorporated in drugs with therapeutic uses such as antipsychotic, antidepressant, anticancer, and many others. Modifications to the piperazine nucleus, closely related to piperidine, significantly impact the medicinal potential of the resultant molecules (Rathi, Syed, Shin, & Patel, 2016). Furthermore, the metabolism of arylpiperazine derivatives, especially their N-dealkylation, is crucial for understanding their pharmacological actions and designing effective therapeutic agents (Caccia, 2007).

Safety And Hazards

The safety data sheet for piperidine suggests that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

Propiedades

IUPAC Name |

2-(2-butoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLITAMMFGOFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Butoxyethyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)

![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)